chemical structure and physical properties of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate
chemical structure and physical properties of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate
Title: In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of tert-Butyl N-(5-methylpyrrolidin-3-yl)carbamate
Executive Summary
In modern drug discovery and medicinal chemistry, the design of highly specific small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) relies heavily on versatile, conformationally restricted building blocks. tert-Butyl N-(5-methylpyrrolidin-3-yl)carbamate (CAS: 1824321-49-4) is a highly valued diamine scaffold[1]. By featuring a highly nucleophilic secondary amine within a substituted pyrrolidine ring and a primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group, this molecule enables orthogonal, regioselective functionalization.
As a Senior Application Scientist, I have structured this technical whitepaper to detail the physicochemical properties, structural logic, and self-validating experimental workflows required to successfully integrate this building block into complex synthetic pipelines.
Chemical Identity & Structural Logic
The utility of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate stems from its dual-amine nature and its stereochemical complexity. The pyrrolidine core contains two chiral centers (C3 and C5), allowing for four distinct stereoisomers (e.g., 3R,5S or 3S,5S).
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The C5-Methyl Group (Steric Vector): The introduction of a methyl group at the 5-position serves a critical thermodynamic function. It restricts the conformational flexibility (puckering) of the pyrrolidine ring. When integrated into a drug candidate, this pre-organization reduces the entropic penalty upon binding to a target protein kinase or E3 ligase.
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The C3-Boc-Amine (Linker Vector): The primary amine at the 3-position is protected by a bulky, electron-withdrawing Boc group. This renders the primary amine non-nucleophilic, preventing unwanted polymerization or over-alkylation during the functionalization of the ring nitrogen[2].
Caption: Stereochemical logic and its impact on target binding affinity.
Physical and Chemical Properties
Understanding the physicochemical properties of this scaffold is essential for predicting its behavior in biphasic extractions, chromatographic purification, and physiological environments. The secondary amine of the pyrrolidine ring is highly basic (pKa ~11.3), ensuring it exists primarily in a protonated state at physiological pH unless functionalized[3].
| Property | Value | Analytical Significance |
| Chemical Name | tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate | Standard IUPAC nomenclature[1]. |
| CAS Number | 1824321-49-4 | Unspecified stereocenter identifier[1]. |
| Molecular Formula | C10H20N2O2 | Used for exact mass calculation[4]. |
| Molecular Weight | 200.28 g/mol | Crucial for stoichiometric calculations[4]. |
| pKa (Pyrrolidine NH) | ~11.3 | Highly nucleophilic; requires basic conditions (e.g., DIPEA) to remain unprotonated during coupling[3],[5]. |
| pKa (Carbamate NH) | ~12.0 - 13.0 | Remains neutral and unreactive under standard basic coupling conditions[5]. |
| Physical State | Viscous liquid / Low-melting solid | Often requires gentle heating to liquefy before volumetric measurement. |
Mechanistic Role in Organic Synthesis
The foundational E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principle of utilizing this scaffold lies in orthogonal reactivity .
Because the pKa of the secondary pyrrolidine amine is significantly lower than that of the Boc-protected primary amine, it acts as the sole nucleophile during electrophilic coupling (e.g., Nucleophilic Aromatic Substitution (SNAr), amidation, or reductive amination). Once the secondary amine is functionalized, the Boc group can be selectively cleaved using strong acids like Trifluoroacetic Acid (TFA)[6].
The TFA-mediated deprotection is an acid-catalyzed hydrolysis. TFA protonates the carbamate oxygen, which triggers the cleavage of the tert-butyl-oxygen bond. This expels a stable tert-butyl cation (which eliminates as isobutylene gas) and leaves a carbamic acid intermediate that rapidly decarboxylates into carbon dioxide and the free primary amine[2],[6].
Caption: Workflow of orthogonal functionalization and Boc deprotection.
Experimental Protocol: Regioselective Functionalization & Deprotection
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes built-in quality control (QC) checks to verify causality and reaction success.
Phase 1: Regioselective SNAr Coupling
Objective: Covalently link the pyrrolidine secondary amine to a heteroaryl chloride (e.g., a kinase hinge-binding motif).
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 eq) and tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the pyrrolidine amine (pKa ~11.3) and maintaining its nucleophilicity[3].
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Reaction: Heat the mixture to 80 °C and stir for 4–6 hours.
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Self-Validation (QC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting heteroaryl chloride mass is fully consumed, replaced by the mass of the Boc-protected intermediate.
Phase 2: Acidic Boc Deprotection
Objective: Unmask the primary amine for downstream linker attachment.
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Preparation: Following aqueous workup (EtOAc/H2O) and concentration of the Phase 1 intermediate, dissolve the crude product in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 20% to 50% (v/v) TFA/DCM solution[6].
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Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours. Causality: The generation of CO2 gas bubbles serves as a visual indicator that decarboxylation is actively occurring[2].
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Self-Validation (QC): Evaporate a small aliquot and analyze via 1H NMR. The deprotection is successful when the intense, characteristic 9-proton singlet of the tert-butyl group at ~1.4 ppm completely disappears.
Phase 3: Work-up and Free-Basing
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Concentration: Concentrate the reaction mixture under reduced pressure to remove volatile DCM and excess TFA.
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Neutralization: The product now exists as a TFA salt. To yield the free base, dissolve the residue in methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A21) for 30 minutes, or partition the residue between DCM and saturated aqueous NaHCO3[7].
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Isolation: Filter the resin (or extract the organic layer), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final, deprotected primary amine ready for downstream synthesis.
References
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NextSDS. "tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information." NextSDS Database. Available at: [Link]
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PubChem. "Pyrrolidine | C4H9N | CID 31268." National Institutes of Health (NIH). Available at: [Link]
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Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry Reaction Guide. Available at: [Link]
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ResearchGate. "How to do work-up of a BOC deprotection reaction by TFA?" ResearchGate Scientific Discussions. Available at: [Link]
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ACS Publications. "pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature." ACS Applied Bio Materials. Available at: [Link]
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- 1. nextsds.com [nextsds.com]
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- 4. (5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | 1824321-49-4 [sigmaaldrich.com]
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